molecular formula C10H9ClO B1615872 2-Phenylcyclopropanecarbonyl chloride CAS No. 5685-36-9

2-Phenylcyclopropanecarbonyl chloride

Cat. No.: B1615872
CAS No.: 5685-36-9
M. Wt: 180.63 g/mol
InChI Key: SODZBMGDYKEZJG-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C₁₀H₉ClO. It is a derivative of cyclopropane, featuring a phenyl group attached to the cyclopropane ring and a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further use in chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to acid chlorides.

    Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent used for reducing carbonyl compounds.

    Amines, Alcohols, Thiols: Nucleophiles used in substitution reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    2-Phenylcyclopropylamine: Formed by Curtius rearrangement.

Scientific Research Applications

2-Phenylcyclopropanecarbonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylcyclopropanecarbonyl chloride is unique due to its cyclopropane ring, which imparts strain and reactivity to the molecule. The presence of both the phenyl group and the carbonyl chloride functional group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-phenylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODZBMGDYKEZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335151
Record name Cyclopropanecarbonyl chloride, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-36-9
Record name Cyclopropanecarbonyl chloride, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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